2-Amino-4,5-dichlorobenzenesulfonamide
Description
2-Amino-4,5-dichlorobenzenesulfonamide (CAS: 16948-63-3) is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂), two chlorine atoms at positions 4 and 5, and a sulfonamide group (-SO₂NH₂) at position 1. Its molecular formula is C₆H₅Cl₂N₂O₂S, with a molecular weight of 241.10 g/mol . The compound’s structure enables hydrogen bonding via its amino and sulfonamide groups, as evidenced by crystallographic studies of analogous compounds (e.g., 4-Amino-3,5-dichlorobenzenesulfonamide), which show intermolecular N—H⋯O and N—H⋯Cl interactions critical for stability .
Properties
CAS No. |
16948-63-3 |
|---|---|
Molecular Formula |
C6H6Cl2N2O2S |
Molecular Weight |
241.09 g/mol |
IUPAC Name |
2-amino-4,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
WJVMARQNXIKFPI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)N)N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)N)N |
Other CAS No. |
16948-63-3 |
Synonyms |
2-Amino-4,5-dichlorobenzenesulfonamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Chemical Properties of Selected Sulfonamides
Reactivity and Electronic Effects
- Chlorine vs. Methoxy Substituents: Chlorine atoms are electron-withdrawing, making the sulfonamide group more acidic compared to methoxy-substituted analogues (e.g., 2-Amino-4,5-dimethoxybenzenesulfonamide). This difference impacts binding to biological targets, such as enzymes or receptors .
- Bromine vs.
Physicochemical Properties
- Solubility : The sulfonic acid derivative (CAS 6331-96-0) is highly water-soluble due to its -SO₃H group, whereas the sulfonamide analogues require polar aprotic solvents (e.g., DMSO) for dissolution .
- Stability: Crystallographic data for 4-Amino-3,5-dichlorobenzenesulfonamide highlights robust hydrogen-bonding networks (N—H⋯O and N—H⋯Cl), which likely stabilize the solid-state structure of the target compound .
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